Dicranolomin vs. Luteolin: Differentiated Sourcing and Synthetic Efficiency
Dicranolomin is differentiated from its monomeric precursor, luteolin, by its synthetic route and the scalability of that route. In the oxygen-mediated oxidative coupling of luteolin in alkaline water, Dicranolomin is formed as the major product, providing a well-defined and catalyst-free pathway for procurement. This contrasts with other luteolin dimers that may be formed as minor products or require more complex, catalytic syntheses [1].
| Evidence Dimension | Synthetic Yield / Reaction Outcome |
|---|---|
| Target Compound Data | Dicranolomin is the major product (2a) from luteolin coupling. |
| Comparator Or Baseline | Philonotisflavone (2a′) and dehydrohegoflavone B (2a′′) are formed as minor products in the same reaction. |
| Quantified Difference | Not quantified, but product distribution clearly favors Dicranolomin as the primary outcome. |
| Conditions | Catalyst-free oxidative coupling in weakly alkaline water with molecular oxygen. |
Why This Matters
The high relative yield in a green synthesis method provides a more scalable and cost-effective source of a biflavonoid compared to isolating minor co-products or employing more complex synthetic strategies.
- [1] Kuang, Y., et al. (2022). Oxygen mediated oxidative couplings of flavones in alkaline water. Nature Communications, 13, 6478. (Fig. 2). View Source
